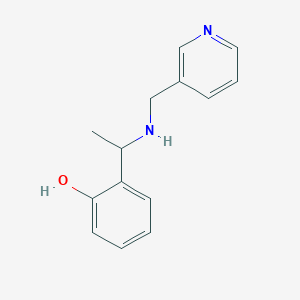

2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol

Description

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2-[1-(pyridin-3-ylmethylamino)ethyl]phenol |

InChI |

InChI=1S/C14H16N2O/c1-11(13-6-2-3-7-14(13)17)16-10-12-5-4-8-15-9-12/h2-9,11,16-17H,10H2,1H3 |

InChI Key |

HZVZGXOBCLOUQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1O)NCC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Imine Formation : The ketone group of 2-hydroxyacetophenone reacts with the primary amine group of pyridin-3-ylmethylamine to form an imine intermediate.

- Reduction : The imine is reduced to a secondary amine, yielding the target compound.

Experimental Conditions

Advantages and Limitations

- Advantages : High atom economy, mild conditions, and compatibility with acid-sensitive functional groups.

- Limitations : Requires strict control of pH to prevent over-reduction or side reactions.

Three-Component Solvent-Free Condensation

Adapted from pseudo-Betti reaction protocols, this one-pot method utilizes a solvent-free system to condense pyridin-3-ylmethylamine, acetaldehyde, and 2-hydroxyphenol at elevated temperatures.

Reaction Mechanism

- Imine Formation : Pyridin-3-ylmethylamine reacts with acetaldehyde to generate an imine.

- Nucleophilic Attack : The phenolic hydroxyl group of 2-hydroxyphenol attacks the electrophilic carbon of the imine, forming the ethylamino bridge.

Experimental Conditions

Optimization Insights

- Electron-Withdrawing Groups : Substituted aldehydes with electron-withdrawing moieties (e.g., nitro or chloro groups) accelerate reaction rates and improve yields.

- Phenol Activation : Activated phenols (e.g., o-cresol) enhance nucleophilicity, reducing reaction times to 30 minutes.

Nucleophilic Substitution of Halogenated Intermediates

This route involves the displacement of a halogen atom in 2-(2-haloethyl)phenol derivatives by pyridin-3-ylmethylamine. For example, 2-(2-bromoethyl)phenol reacts with pyridin-3-ylmethylamine in a polar aprotic solvent.

Reaction Mechanism

- Halogen Activation : The bromine atom in 2-(2-bromoethyl)phenol acts as a leaving group.

- Amine Attack : Pyridin-3-ylmethylamine performs a nucleophilic substitution, forming the ethylamino linkage.

Experimental Conditions

Challenges

- Intermediate Synthesis : Preparing 2-(2-bromoethyl)phenol requires additional steps, such as bromination of 2-vinylphenol.

- Byproducts : Competing elimination reactions may produce styrene derivatives.

Mitsunobu Reaction for Ether-Amine Coupling

The Mitsunobu reaction enables the coupling of a protected phenol derivative with a hydroxyl-containing amine precursor. For instance, 2-(2-hydroxyethyl)phenol reacts with pyridin-3-ylmethylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

Reaction Mechanism

- Activation : DEAD and PPh3 generate a reactive phosphonium intermediate.

- Coupling : The hydroxyl group of 2-(2-hydroxyethyl)phenol is displaced by the amine, forming the target compound.

Experimental Conditions

Advantages

- Stereochemical Control : Retains configuration at chiral centers.

- Functional Group Tolerance : Compatible with acid- or base-sensitive groups.

Comparative Analysis of Synthetic Methods

| Method | Yield Range | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 60–75% | 12–24 h | Mild conditions, high atom economy | pH sensitivity, over-reduction risks |

| Three-Component Reaction | 50–65% | 1–2 h | Solvent-free, one-pot synthesis | Limited substrate scope |

| Nucleophilic Substitution | 40–55% | 6–8 h | Straightforward mechanism | Requires halogenated intermediates |

| Mitsunobu Reaction | 55–70% | 4–6 h | Stereochemical control | Costly reagents, purification challenges |

Characterization and Validation

All synthesized batches of this compound must undergo rigorous characterization:

Spectroscopic Data

Purity Assessment

- HPLC : >95% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Piperidine derivatives.

Substitution: Various substituted phenols and pyridine derivatives.

Scientific Research Applications

2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of 2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol and Analogs

Key Observations:

Heterocyclic Influence: The pyridine ring in the target compound enhances aromaticity and polarity compared to indole () or cyclopropane (). Pyridine’s nitrogen atom may facilitate hydrogen bonding or metal coordination, critical for receptor binding in drug design . Imidazolidine derivatives () exhibit rigid bicyclic structures, contrasting with the flexible ethylamino linker in the target compound.

Physicochemical Properties: Lipophilicity (logP): The pyridin-3-ylmethyl group likely reduces logP compared to indole or cyclopropane analogs, improving aqueous solubility. Acidity: The phenolic -OH (pKa ~10) and pyridine nitrogen (pKa ~5) may confer pH-dependent solubility, similar to Ritodrine’s hydroxyl groups .

Biological Activity

2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol, a compound featuring both a phenolic and a pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with phenolic compounds under controlled conditions. The general synthetic route includes:

- Formation of the amine : Reacting pyridin-3-ylmethylamine with an appropriate alkylating agent.

- Coupling with phenol : The resulting amine is then coupled with a suitable phenolic compound to yield the target molecule.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential in multiple therapeutic areas.

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated an EC50 (effective concentration for 50% inhibition) ranging from 1 to 3 μM against tumor cell proliferation . The mechanism appears to involve inhibition of histone acetyltransferase activity, which is crucial for gene expression regulation in cancer cells.

Neuropharmacological Effects

Research indicates that related compounds can act as inhibitors of neurotransmitter reuptake, particularly affecting dopamine and serotonin transporters. This suggests potential applications in treating mood disorders and neurodegenerative diseases . The structure-activity relationship (SAR) studies have identified key functional groups that enhance binding affinity to these transporters.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenolic and pyridine rings significantly impact biological activity. For example:

| Modification | Effect on Activity | Comments |

|---|---|---|

| Substitution on the pyridine ring | Increased binding affinity | Enhances interaction with target proteins |

| Hydroxyl group on the phenolic ring | Essential for anticancer activity | Involved in hydrogen bonding with receptor sites |

| Alkyl chain length | Optimal length observed at 2-3 carbons | Affects lipophilicity and cell membrane permeability |

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

- Study on Tumor Cell Lines : A study demonstrated that a derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Neurotransmitter Uptake Inhibition : Another investigation reported that a related compound inhibited serotonin reuptake with an IC50 value of approximately 100 nM, indicating potential as an antidepressant agent .

- Antimicrobial Properties : Compounds derived from this structure showed promising antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, Boc-protected amino acids (e.g., Boc-L-tyrosine) can react with pyridine derivatives (e.g., 3-pyridylacetic acid) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Post-synthesis, deprotection under acidic conditions (e.g., TFA) yields the target compound. Purification via column chromatography and characterization by NMR and mass spectrometry (MS) are critical .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra to verify proton environments and carbon frameworks. For instance, aromatic protons from the pyridine and phenol rings appear in distinct regions (δ 6.5–8.5 ppm), while methylene groups (e.g., –CH–NH–) show splitting patterns consistent with coupling constants .

- Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability by monitoring mass loss under controlled heating.

- Dynamic Light Scattering (DLS) : Assesses aggregation in solution, particularly for biological studies .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- Density Functional Theory (DFT) Calculations : Compare experimental NMR chemical shifts with DFT-predicted values (e.g., using Gaussian or ORCA software). Discrepancies may indicate conformational flexibility or solvent effects.

- Variable-Temperature NMR : Perform experiments at different temperatures to detect dynamic processes (e.g., hindered rotation of the pyridinylmethyl group).

- Supplementary Techniques : Use X-ray crystallography or IR spectroscopy to validate bond geometries and functional groups .

Q. What computational approaches optimize the refinement of crystallographic data for this compound?

- Methodological Answer :

- SHELX Suite : Employ SHELXL for least-squares refinement against high-resolution data. Key parameters include R (for observed reflections) and wR (for all data).

- WinGX Integration : Use WinGX for data processing, space group determination, and hydrogen bonding analysis. For disordered regions (e.g., solvent molecules), apply restraints or split-site modeling .

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be mechanistically studied?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like nicotinic acetylcholine receptors (nAChRs). Focus on π-π stacking (pyridine-phenol interactions) and hydrogen bonding.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamic parameters (ΔH, ΔS).

- Enzymatic Assays : Monitor activity changes in metalloenzymes (e.g., zinc-dependent hydrolases) using UV-Vis or fluorescence spectroscopy. Compare with control experiments using Zn(II) complexes as inhibitors .

Q. What strategies address challenges in stereochemical analysis of the ethylphenol backbone?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.

- Circular Dichroism (CD) : Detect Cotton effects to assign absolute configuration.

- Crystallographic Anomalous Dispersion : For heavy-atom derivatives (e.g., brominated analogs), employ Bijvoet differences to resolve chirality .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.